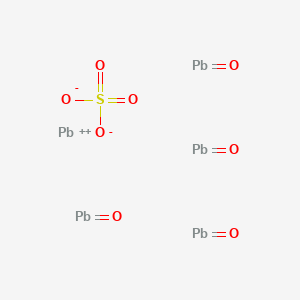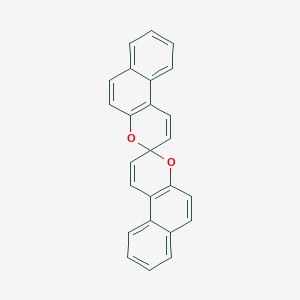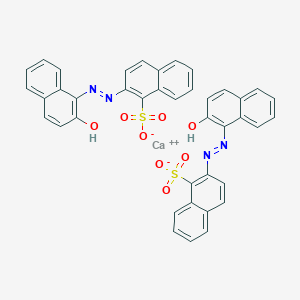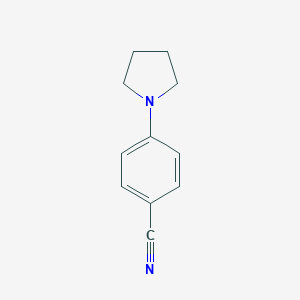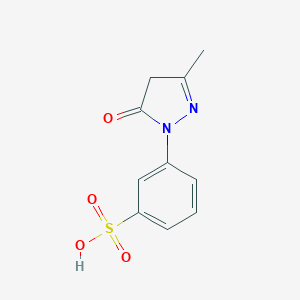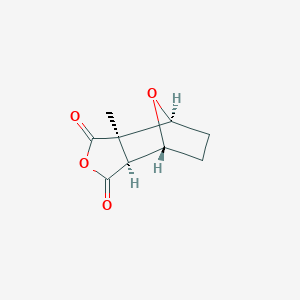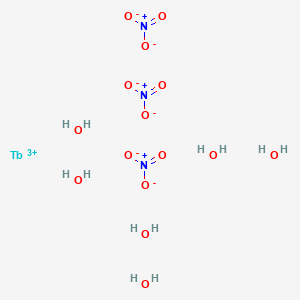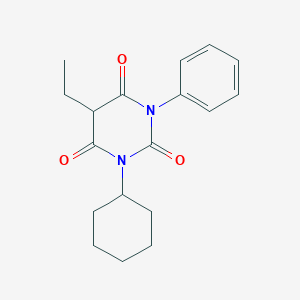
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid, also known as cyclohexobarbital, is a barbiturate derivative that has been extensively studied for its potential applications in the field of neuroscience. Barbiturates are a class of drugs that act as central nervous system depressants, and have been used for a variety of purposes including sedation, anesthesia, and treatment of epilepsy. Cyclohexobarbital is a particularly interesting compound due to its unique chemical structure, which confers specific properties that may be useful for scientific research.
Mécanisme D'action
Cyclohexobarbital acts on the GABA receptor by binding to a specific site on the receptor protein, which enhances the binding affinity of GABA. This leads to an increase in the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability. This mechanism of action is similar to that of other barbiturates, but the specific chemical structure of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital confers unique properties that may be useful for research purposes.
Effets Biochimiques Et Physiologiques
Cyclohexobarbital has a number of biochemical and physiological effects that have been extensively studied. These include sedation, anxiolysis, anticonvulsant effects, and muscle relaxation. In addition, 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. These effects are thought to be related to the compound's ability to enhance GABAergic transmission and reduce excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexobarbital has a number of advantages for laboratory experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain in large quantities. In addition, its unique chemical structure confers specific properties that may be useful for certain types of experiments. However, there are also limitations to the use of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital in laboratory experiments. It is a potent central nervous system depressant, which can make it difficult to interpret results in certain types of assays. In addition, its effects on the GABAergic system can be complex and difficult to disentangle from other factors.
Orientations Futures
There are a number of future directions for research on 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the GABAergic system and its role in various neurological disorders. Finally, there is ongoing interest in developing new derivatives of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital with improved pharmacological properties and reduced side effects.
Méthodes De Synthèse
Cyclohexobarbital can be synthesized through a multistep process that involves the reaction of cyclohexanone, ethyl acetoacetate, and urea in the presence of a catalyst such as sodium ethoxide. The resulting intermediate is then subjected to further reactions to yield the final product. This synthesis method has been well-established in the literature, and has been used to produce 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital on a large scale for research purposes.
Applications De Recherche Scientifique
Cyclohexobarbital has been extensively studied for its potential applications in the field of neuroscience. One of the key areas of interest is its effects on the GABAergic system, which is a major inhibitory pathway in the brain. Cyclohexobarbital acts as a positive allosteric modulator of GABA receptors, which enhances the inhibitory effects of GABA and leads to sedation and anxiolysis. This property has been exploited for the treatment of anxiety disorders and insomnia.
Propriétés
Numéro CAS |
1042-85-9 |
|---|---|
Nom du produit |
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid |
Formule moléculaire |
C18H22N2O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-cyclohexyl-5-ethyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H22N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3 |
Clé InChI |
VHGLHDSRPPOBQD-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
SMILES canonique |
CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonymes |
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



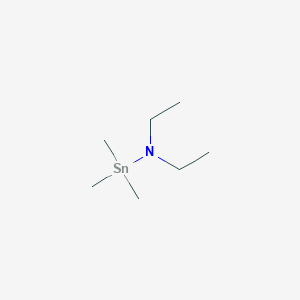

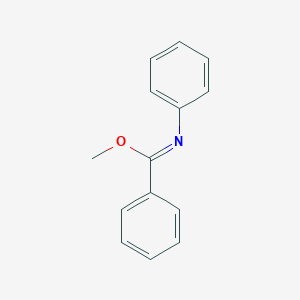
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
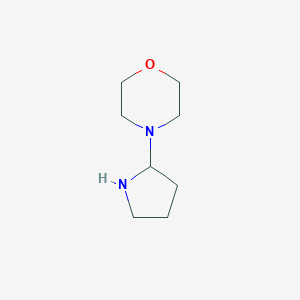
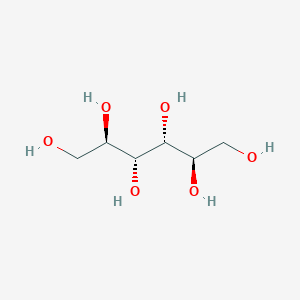
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
